5-(benzylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that incorporates a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of benzylthiol with a pyrimidine derivative.
The process may include the use of catalytic agents to facilitate the reaction under mild conditions.
Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the compound can be produced using batch or continuous flow reactors to ensure consistent quality and yield.
Key considerations include maintaining optimal temperature, pressure, and pH levels to maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions to form sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions may yield thiol or amine analogs.
Substitution: : Substitution reactions involving the benzylthio group can produce various derivatives with modified properties.
Common Reagents and Conditions Used
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled temperature conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as ethanol.
Substitution: : Halogenating agents or nucleophiles under reflux conditions to facilitate the reaction.
Major Products Formed
Products from oxidation include sulfoxides and sulfones.
Reduction typically results in thiols or amines.
Substitution leads to a range of derivatives depending on the nature of the substituent.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a precursor in the synthesis of more complex molecules.
Its unique structure makes it an interesting subject for studying reaction mechanisms and kinetics.
Biology
Medicine
Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry
Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action is often specific to the biological or chemical context in which the compound is used.
Typically involves the interaction with nucleophiles or electrophiles in the target environment.
Comparison with Similar Compounds
Unique Features
The incorporation of both benzylthio and thiophene groups in the pyrimidine core is unique, enhancing its chemical versatility and reactivity.
Similar Compounds
Other compounds with similar structures may include 5-(alkylthio)-pyrimido[4,5-d]pyrimidine derivatives or those with different substituents on the pyrimidine core.
The compound 5-(benzylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione stands out for its complex structure and versatile applications. Its study contributes to advancements in various scientific and industrial fields. What aspect fascinates you the most?
Properties
IUPAC Name |
5-benzylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-22-16-14(18(24)23(2)19(22)25)17(27-11-12-7-4-3-5-8-12)21-15(20-16)13-9-6-10-26-13/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWUPOWGPGJELT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC4=CC=CC=C4)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.